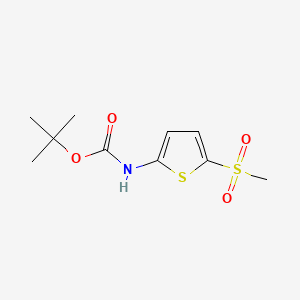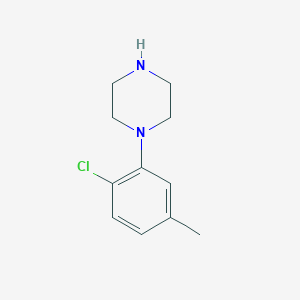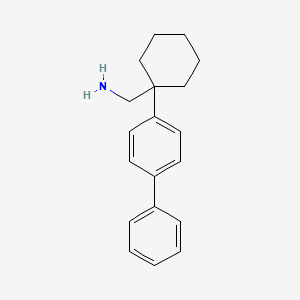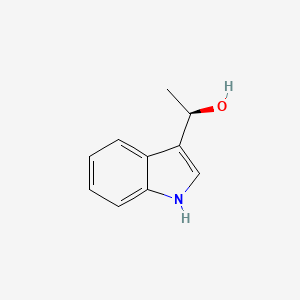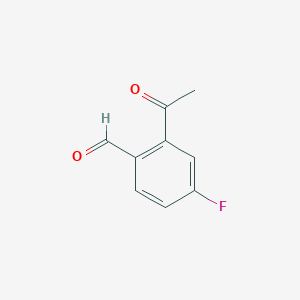
2-Amino-2-(3-(dimethylamino)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-(dimethylamino)phenyl)acetic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a dimethylamino group and an amino group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-(dimethylamino)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)benzaldehyde with glycine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to the corresponding alcohol, followed by the formation of the amino acid derivative.
Another synthetic route involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-(dimethylamino)phenyl is coupled with a halogenated glycine derivative. This method requires the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-(dimethylamino)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-2-(3-(dimethylamino)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-(dimethylamino)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once at the target site, the compound can interact with proteins or other biomolecules, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the dimethylamino group, which may result in different biological activity and membrane permeability.
3-(Dimethylamino)phenylacetic acid: Similar structure but lacks the amino group at the alpha position, leading to different reactivity and applications.
2-Amino-3-(dimethylamino)propionic acid: Contains an additional carbon in the backbone, which can affect its chemical properties and biological activity.
Uniqueness
2-Amino-2-(3-(dimethylamino)phenyl)acetic acid is unique due to the presence of both the amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-2-[3-(dimethylamino)phenyl]acetic acid |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)8-5-3-4-7(6-8)9(11)10(13)14/h3-6,9H,11H2,1-2H3,(H,13,14) |
InChI Key |
ZQFCPVZFGPGEKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






